

A Comprehensive Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Methyl 5,6-dimethylnicotinate*

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This guide provides a detailed spectroscopic comparison of three key nicotinate isomers: nicotinic acid (niacin), niacinamide (nicotinamide), and methyl nicotinate. An understanding of the distinct spectroscopic signatures of these isomers is crucial for their identification, characterization, and quantification in various research and development settings, including pharmaceutical formulation and metabolic studies. This document presents a compilation of experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), alongside the methodologies used for their acquisition.

Structural Differences

The three isomers share a common pyridine ring structure but differ in the functional group at the 3-position, leading to distinct physicochemical and spectroscopic properties.

- Nicotinic Acid: Possesses a carboxylic acid group (-COOH).
- Niacinamide: Features an amide group (-CONH₂).
- Methyl Nicotinate: Contains a methyl ester group (-COOCH₃).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for each isomer, facilitating a direct comparison of their characteristic spectral features.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm, Multiplicity, Assignment
Nicotinic Acid	DMSO-d6	9.15 (d, 1.5Hz, H-2), 8.83 (dd, 5Hz, 1.5Hz, H-6), 8.3 (dt, 2Hz, 8Hz, H-4), 7.6 (m, H-5) [1]
D2O		9.05 (s, H-2), 8.75 (d, H-6), 8.45 (d, H-4), 7.55 (dd, H-5) [2]
Niacinamide	-	Data not explicitly found in a comparable format in the search results.
Methyl Nicotinate	CDCl3	9.227 (s, H-2), 8.775 (d, H-6), 8.293 (d, H-4), 7.392 (dd, H-5), 3.959 (s, -OCH3) [3]
Methyl 6-methylnicotinate	CDCl3	9.06 (s, H-2), 8.13 (dd, 8.0, 2.0 Hz, H-4), 7.20 (d, 8.0 Hz, H-5), 3.89 (s, -OCH3), 2.58 (s, -CH3) [4] [5]

Table 2: IR Spectroscopic Data

Compound	Key Vibrational Frequencies (cm ⁻¹)	Assignment
Nicotinic Acid	2818-3081	C-H stretching[6]
1703-1714	C=O (COO-) asymmetric stretching[6]	
1594	C=C stretching[6]	
1418	C=N symmetric stretching[6]	
1325	C=O symmetrical stretching[6]	
1303	C-N stretching[6]	
Niacinamide	3367, 3170	N-H stretching[7]
1680	C=O stretching[7]	
1618-1623	N-H bending[7]	
Methyl Nicotinate	~1720	Ester carbonyl band[8]

Table 3: UV-Vis Spectroscopic Data

Compound	Solvent	λmax (nm)
Nicotinic Acid	0.1 M HCl	~213, 261[9]
Ethanol	262[10]	
Aqueous	261[10]	
Niacinamide	-	262[11]
Methyl Nicotinate	-	263[12]

Table 4: Mass Spectrometry Data

Compound	Ionization Mode	m/z (Transition)	Assignment
Nicotinic Acid	ESI+	124.1 → 80.1[13][14]	[M+H] ⁺
Niacinamide	ESI+	123.1 → 80.0[13][14]	[M+H] ⁺
Methyl Nicotinate	ESI+	138	[M+H] ⁺ (Expected)
Methyl 6-methylnicotinate	LCMS	152.4	[M+H] ⁺ [5]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary based on the instrument and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Weigh approximately 10-20 mg of the nicotinate isomer for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.[4]
- Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize homogeneity.
 - Set appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay).
 - Acquire the Free Induction Decay (FID).[4]
- Data Processing: Apply a Fourier transform to the FID, phase the spectrum, and perform baseline correction to obtain the final NMR spectrum.[4]

Infrared (IR) Spectroscopy (ATR Method)

- Sample Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Place a small amount of the solid nicotinate isomer directly onto the crystal and apply pressure to ensure good contact.[4]
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Collect the sample spectrum.
 - The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[4]

UV-Vis Spectroscopy

- Sample Preparation: Prepare stock solutions of the nicotinate isomer in a suitable solvent (e.g., ethanol, 0.1 M HCl, water). Perform serial dilutions to achieve concentrations within the linear range of the spectrophotometer (e.g., 1-25 µg/mL).[10]
- Data Acquisition:
 - Use the solvent as a blank to zero the spectrophotometer.
 - Measure the absorbance of the sample solutions across the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_{max}).
 - For quantitative analysis, measure the absorbance at the predetermined λ_{max} .

Mass Spectrometry (LC-MS/MS)

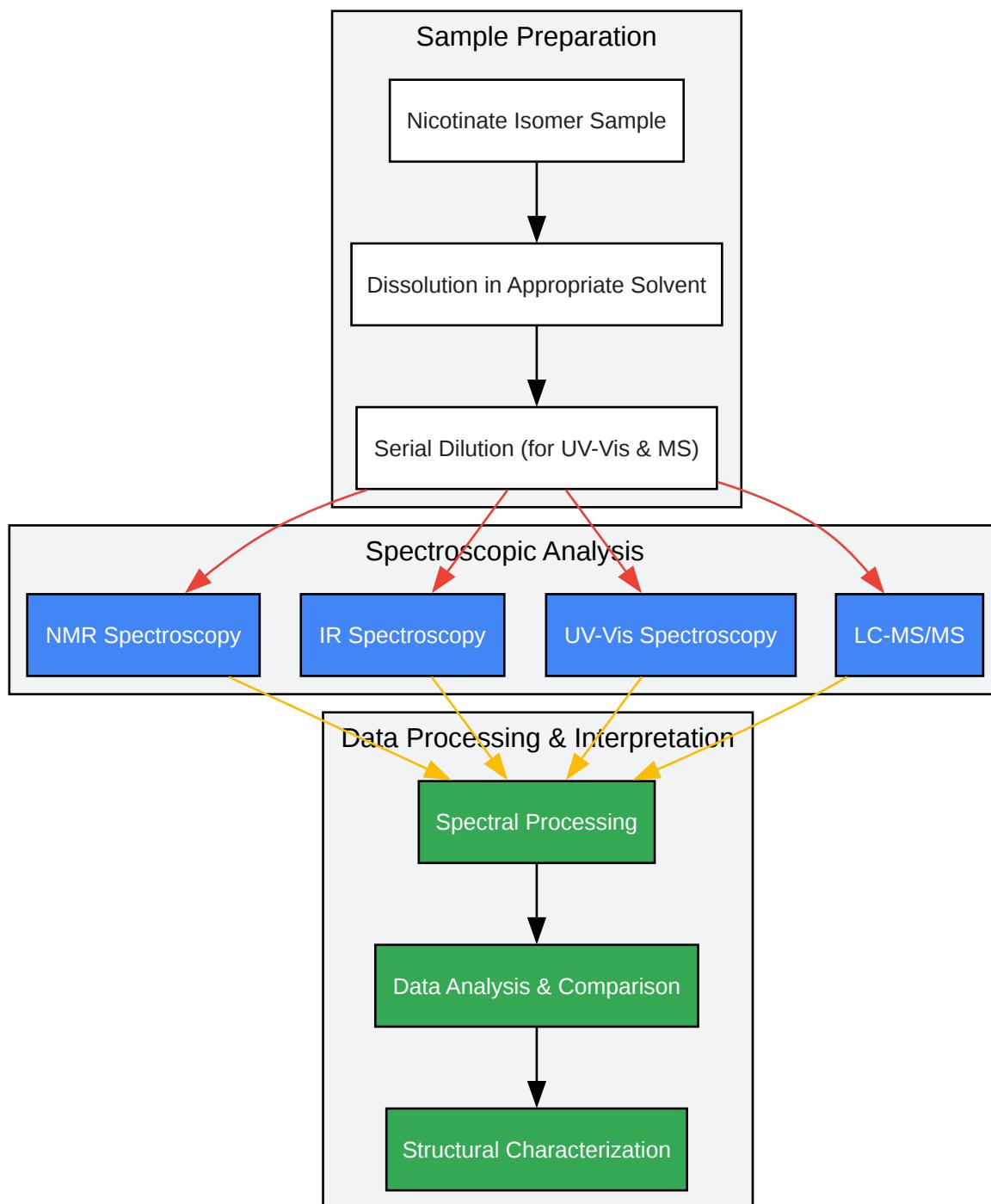
- Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase. Filter the final solution through a 0.22 µm syringe filter.[4] For plasma samples, deproteinization with a solvent like acetonitrile is a common step.[13][15]
- Chromatographic Separation: Inject the sample into an HPLC system equipped with a suitable column (e.g., C18, Cyano) to separate the analyte from other components.[15][16]

- Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.[4] [15] The mass spectrometer is operated in selected reaction monitoring (SRM) mode to monitor specific precursor-to-product ion transitions for quantification.[15]

Visualizations

Experimental Workflow for Spectroscopic Analysis

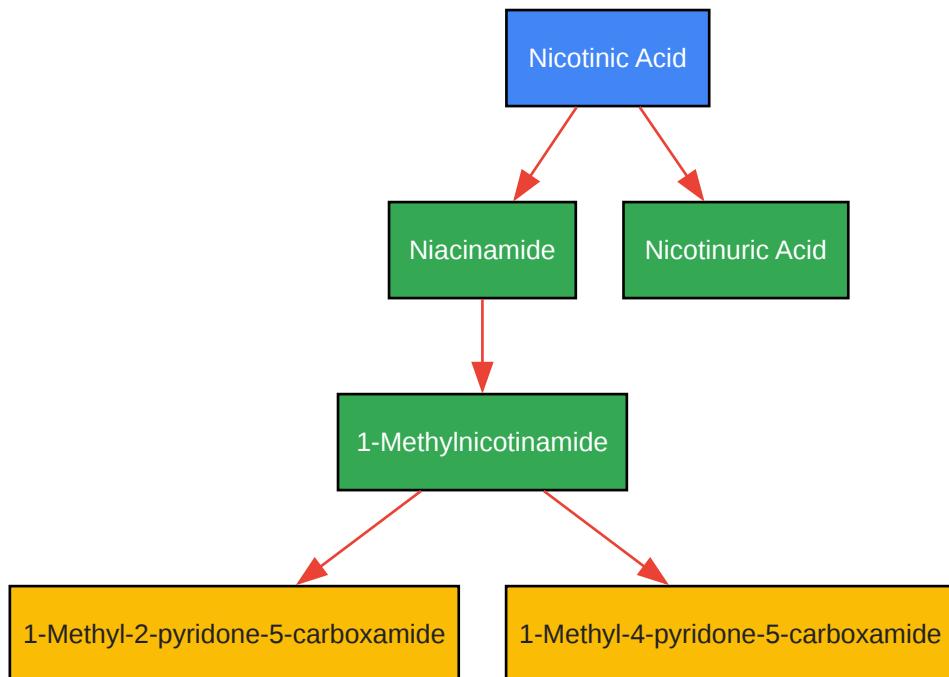
General Workflow for Spectroscopic Analysis of Nicotinate Isomers

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Caption: General workflow for the spectroscopic analysis of nicotinate isomers.

Metabolic Pathway of Nicotinic Acid

Simplified Metabolic Pathway of Nicotinic Acid



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